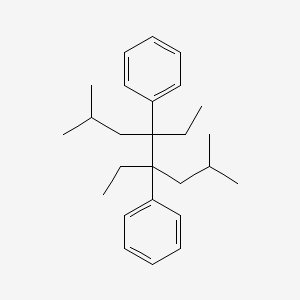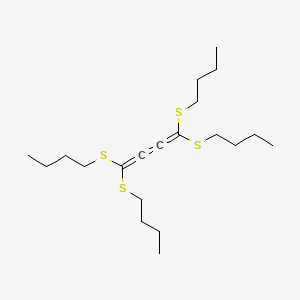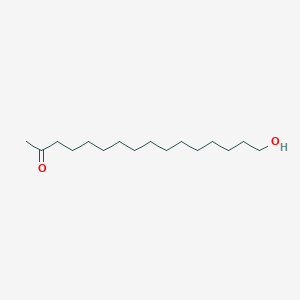
16-Hydroxyhexadecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxyhexadecan-2-one is a long-chain fatty acid derivative with the molecular formula C16H32O3. . This compound is characterized by the presence of a hydroxyl group (-OH) at the 16th carbon and a ketone group (C=O) at the 2nd carbon of the hexadecanoic acid chain. It is commonly found in various natural sources and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxyhexadecan-2-one typically involves the hydroxylation of hexadecanoic acid. One common method is the catalytic oxidation of hexadecanoic acid using a suitable oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of hexadecanoic acid using microbial enzymes. Specific strains of bacteria or fungi are employed to hydroxylate the fatty acid at the desired position. This method is advantageous due to its high selectivity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: 16-Hydroxyhexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid group, resulting in the formation of hexadecanedioic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol, yielding 16-hydroxyhexadecan-2-ol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form esters with different alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Acidic or basic catalysts for esterification reactions.
Major Products Formed:
Oxidation: Hexadecanedioic acid.
Reduction: 16-Hydroxyhexadecan-2-ol.
Substitution: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
16-Hydroxyhexadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It plays a role in the study of lipid metabolism and fatty acid biosynthesis.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable plastics, surfactants, and cosmetics.
Wirkmechanismus
The mechanism of action of 16-Hydroxyhexadecan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It may also influence signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
16-Hydroxyhexadecanoic acid: Similar structure but lacks the ketone group at the 2nd carbon.
Hexadecanedioic acid: Formed by the oxidation of 16-Hydroxyhexadecan-2-one.
16-Hydroxyhexadecan-2-ol: Formed by the reduction of the ketone group in this compound.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
421576-50-3 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
16-hydroxyhexadecan-2-one |
InChI |
InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 |
InChI-Schlüssel |
GHZMGEWMCWHMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



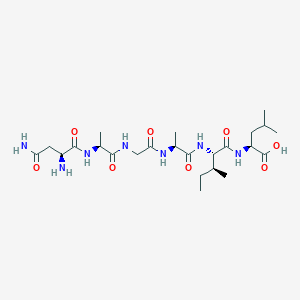
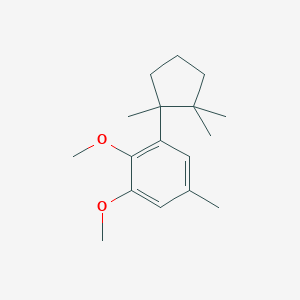


![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
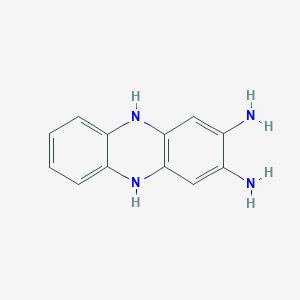
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
